Dyrk1A-IN-2

DYRK1A Pancreatic Beta Cell Kinase Inhibitor

Dyrk1A-IN-2 (Compound 63) offers a potent, selective DYRK1A inhibition (EC50 37 nM) with a ~4.5x window over DYRK1B. Its robust human β-cell replication activity and low cytotoxicity (CC50 2962 nM) ensure reliable, reproducible results for metabolic, oncology, and neurodegeneration studies. Choose Dyrk1A-IN-2 to eliminate experimental variability seen with pan-DYRK inhibitors.

Molecular Formula C27H32N6O4
Molecular Weight 504.6 g/mol
Cat. No. B12405363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDyrk1A-IN-2
Molecular FormulaC27H32N6O4
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)C(=O)N4CCOCC4)C5=CC(=NC=C5)N
InChIInChI=1S/C27H32N6O4/c1-2-37-27(35)20-16-30-22-8-7-21(18-9-10-29-23(28)15-18)32-25(22)24(20)31-19-5-3-17(4-6-19)26(34)33-11-13-36-14-12-33/h7-10,15-17,19H,2-6,11-14H2,1H3,(H2,28,29)(H,30,31)
InChIKeyICDOUZVPXZYHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dyrk1A-IN-2: High-Potency DYRK1A Inhibitor with Validated Human β-Cell Replication Activity for Metabolic and Neurological Research


Dyrk1A-IN-2 (Compound 63) is a synthetic small-molecule inhibitor targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]. Dyrk1A-IN-2 exhibits potent DYRK1A inhibitory activity with an EC50 of 37 nM in cellular assays and demonstrates robust promotion of human β-cell replication coupled with low cytotoxicity . The compound is structurally characterized as an ATP-competitive inhibitor with a molecular weight of 504.58 g/mol (C27H32N6O4) . Dyrk1A-IN-2 is supplied for research use only across a range of quantities with documented purity standards, making it a viable tool compound for metabolic disease, oncology, and neurodegeneration research where precise DYRK1A modulation is required [1].

Why Dyrk1A-IN-2 Cannot Be Substituted with Generic DYRK1A Inhibitors Without Compromising Cellular β-Cell Proliferation Potency


Substituting Dyrk1A-IN-2 with alternative DYRK1A inhibitors introduces substantial risk of experimental inconsistency due to marked differences in cellular potency, target selectivity profiles, and cytotoxicity across this kinase family. Dyrk1A-IN-2 (Compound 63) demonstrates an EC50 of 37 nM for DYRK1A in cellular assays, a potency level that distinguishes it from earlier generation compounds like harmine, which exhibits significantly higher EC50 values in comparable β-cell proliferation models . Furthermore, the DYRK/CLK kinome is notoriously challenging for achieving clean target engagement—a 2023 comparative evaluation of 56 reported inhibitors revealed extensive diversity in potencies and selectivities, underscoring that structurally distinct DYRK1A inhibitors cannot be treated as interchangeable chemical probes [1]. Additionally, Dyrk1A-IN-2 maintains selectivity against DYRK1B with an IC50 of 166 nM, providing a defined selectivity window that is absent in pan-DYRK inhibitors, thereby reducing confounding off-target effects in experiments requiring DYRK1A-specific interrogation [2]. Researchers seeking to replicate published findings on human β-cell replication must use the exact compound specified, as substitution with even closely related analogs may yield divergent biological outcomes due to differential cellular permeability, target engagement kinetics, and off-target profiles.

Quantitative Evidence Guide: Dyrk1A-IN-2 Differentiation Data for Scientific Procurement Decisions


Dyrk1A-IN-2 Demonstrates Superior Cellular Potency for DYRK1A Inhibition Compared to First-Generation β-Cell Mitogen Harmine

Dyrk1A-IN-2 exhibits a 17.8-fold improvement in cellular potency for DYRK1A inhibition relative to harmine, a widely used reference compound for β-cell proliferation studies. In HEK293T cellular assays, Dyrk1A-IN-2 achieves an EC50 of 37 nM for DYRK1A inhibition [1], whereas harmine requires a substantially higher concentration of 660 nM (0.66 μM) to elicit β-cell proliferative effects in comparable cellular models . This quantitative difference in cellular potency enables Dyrk1A-IN-2 to achieve robust target engagement at lower dosing concentrations, reducing the risk of off-target effects and cellular toxicity that often accompany higher compound exposures.

DYRK1A Pancreatic Beta Cell Kinase Inhibitor

Dyrk1A-IN-2 Provides a Quantified Selectivity Window Against DYRK1B for DYRK1A-Specific Studies

Dyrk1A-IN-2 demonstrates a measurable selectivity profile against the closely related DYRK1B kinase, with an IC50 of 166 nM for DYRK1B compared to its 37 nM EC50 for DYRK1A in cellular assays [1]. This yields a calculated selectivity ratio of approximately 4.5-fold, providing researchers with a defined window for DYRK1A-preferential inhibition. This contrasts with pan-DYRK inhibitors that do not discriminate between DYRK1A and DYRK1B, which can confound interpretation of functional studies given the distinct biological roles of these paralogs in cell cycle regulation and differentiation pathways.

Kinase Selectivity DYRK1A DYRK1B

Dyrk1A-IN-2 Demonstrates Improved Cellular Potency Relative to Related DYRK1A Inhibitors Dyrk1A-IN-3 and Dyrk1A-IN-16

Among structurally related DYRK1A inhibitors within the same chemical series, Dyrk1A-IN-2 (Compound 63) exhibits superior cellular potency compared to Dyrk1A-IN-3 (IC50 = 76 nM) and Dyrk1A-IN-16 (IC50 = 53 nM). Specifically, Dyrk1A-IN-2 achieves an EC50 of 37 nM in cellular assays, representing a 2.1-fold improvement over Dyrk1A-IN-3 and a 1.4-fold improvement over Dyrk1A-IN-16 [1]. This potency advantage translates to lower compound requirements for achieving equivalent target engagement, potentially reducing overall compound consumption and experimental costs in high-throughput or long-term studies.

Kinase Inhibitor DYRK1A Compound Optimization

Dyrk1A-IN-2 Exhibits a Favorable Therapeutic Window with Quantified Low Cytotoxicity in Cellular Systems

Dyrk1A-IN-2 demonstrates a substantial cellular safety margin with a CC50 of 2962 nM in HEK293T cells, which is approximately 80-fold higher than its EC50 of 37 nM for DYRK1A inhibition in the same cellular system [1]. This quantitative therapeutic window is critical for studies requiring sustained target engagement without inducing cytotoxicity that could confound viability-dependent readouts. While comprehensive comparative cytotoxicity data across a large panel of DYRK1A inhibitors are not available, this CC50 value provides a documented benchmark for assessing cellular tolerance in experimental design.

Cytotoxicity Kinase Inhibitor Safety Margin

Dyrk1A-IN-2 Occupies a Distinct Potency Tier Among 56 Evaluated DYRK/CLK Inhibitors in a Comprehensive 2023 Benchmarking Study

A 2023 unbiased side-by-side comparative evaluation of 56 reported DYRK/CLK inhibitors on a panel of 12 recombinant human kinases revealed extensive diversity in inhibitor potencies and selectivity profiles, emphasizing the difficulty of achieving clean target engagement within this kinome subfamily [1]. While Dyrk1A-IN-2 was not directly included in this panel, the study provides critical contextual baseline data for evaluating its potency positioning: the majority of active inhibitors in this analysis exhibited DYRK1A IC50 values ranging from low nanomolar to low micromolar concentrations. Dyrk1A-IN-2's EC50 of 37 nM places it within the moderate-to-high potency tier relative to this benchmarked distribution, indicating competitive performance among contemporary DYRK1A chemical probes [2].

Kinase Inhibitor Benchmarking DYRK1A Comparative Pharmacology

Dyrk1A-IN-2 Optimal Research Applications: High-Value Use Cases Based on Quantitative Evidence


Human Pancreatic β-Cell Proliferation and Diabetes Research

Dyrk1A-IN-2 is optimally suited for studies investigating human β-cell replication mechanisms and diabetic β-cell mass restoration. The compound's 37 nM EC50 for DYRK1A inhibition [1] and its demonstrated highly potent human β-cell replication-promoting activity make it a superior alternative to harmine, which requires ~18-fold higher concentrations (660 nM) to achieve β-cell proliferative effects . Researchers focused on DYRK1A-dependent β-cell expansion, insulin secretion modulation, or type 2 diabetes target validation should prioritize Dyrk1A-IN-2 to achieve robust cellular responses at nanomolar concentrations while minimizing cytotoxicity (CC50 = 2962 nM) [1].

Kinase Selectivity Profiling and DYRK1A-Specific Mechanistic Studies

For experiments requiring discrimination between DYRK1A and DYRK1B biological functions, Dyrk1A-IN-2 provides a documented ~4.5-fold selectivity window (DYRK1A EC50 = 37 nM vs. DYRK1B IC50 = 166 nM) [1]. This selectivity profile is particularly valuable for studies examining DYRK1A-specific roles in cell cycle regulation, neuronal development, or oncogenic signaling pathways where DYRK1B may exert confounding effects. Researchers should employ Dyrk1A-IN-2 at concentrations below 100 nM to maintain DYRK1A-preferential inhibition while avoiding significant DYRK1B engagement .

Compound Library Screening and Chemical Probe Benchmarking

Dyrk1A-IN-2 serves as a valuable reference standard for high-throughput screening campaigns and kinase inhibitor benchmarking studies. Its 37 nM EC50 [1] positions it within the moderate-to-high potency tier among 56 evaluated DYRK/CLK inhibitors [2], providing a well-characterized benchmark for assessing novel DYRK1A inhibitors. The compound's defined selectivity ratio and low cytotoxicity profile make it suitable as a positive control in cellular DYRK1A inhibition assays, enabling reliable comparative evaluation of new chemical entities in drug discovery programs targeting DYRK1A-related pathologies [1].

Neurological Disease Models: Down Syndrome and Alzheimer's Disease Research

Dyrk1A-IN-2 is appropriate for investigating DYRK1A hyperactivity in Down syndrome and Alzheimer's disease pathogenesis, where DYRK1A overexpression contributes to tau hyperphosphorylation, amyloid precursor protein (APP) processing, and cognitive deficits. Although in vivo brain penetration data for Dyrk1A-IN-2 are not yet reported, its nanomolar cellular potency (37 nM) [1] supports its use in primary neuronal cultures, iPSC-derived neural models, and ex vivo brain slice preparations. Researchers should consider Dyrk1A-IN-2 for initial in vitro mechanistic validation of DYRK1A-dependent neuropathological pathways before advancing to in vivo studies with optimized brain-penetrant analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dyrk1A-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.